Product packaging for citracridone I(Cat. No.:CAS No. 81525-61-3)

citracridone I

Cat. No.: B1236870
CAS No.: 81525-61-3
M. Wt: 353.4 g/mol
InChI Key: DIDVBISMWJGFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citracridone I is a naturally occurring acridone alkaloid isolated from various Citrus species, such as Citrus aurantium and Citrus depressa , within the Rutaceae family . With a molecular formula of C20H19NO5 and a molecular weight of approximately 353.4 g/mol, this compound is of significant interest in phytochemical and pharmacological research . Studies have highlighted its diverse bioactivities, demonstrating cytotoxicity against human cancer cell lines including U87 (glioma), A549 (lung carcinoma), and MCF-7 (breast cancer) . Further research indicates its value in enzymology, showing notable urease inhibition and antiacetylcholinesterase activity . Additional investigations have revealed antioxidant properties and an antispasmodic effect on smooth muscle in isolated tissue studies . The mechanism of action for its cytotoxicity and enzyme inhibition is an active area of research, with predictions suggesting interactions with various protein targets such as DNA repair enzymes and kinases . This compound serves as a crucial chemical standard for the identification and quantification of bioactive compounds in Citrus species and is a valuable lead compound for exploring new biological pathways . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO5 B1236870 citracridone I CAS No. 81525-61-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81525-61-3

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

6,10-dihydroxy-11-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one

InChI

InChI=1S/C20H19NO5/c1-20(2)8-7-10-14(26-20)9-13(23)15-16(10)21(3)17-11(18(15)24)5-6-12(22)19(17)25-4/h5-9,22-23H,1-4H3

InChI Key

DIDVBISMWJGFOF-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4OC)O)C)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4OC)O)C)O)C

melting_point

275-278°C

Other CAS No.

81525-61-3

physical_description

Solid

Synonyms

Citra-I
citracridone-I

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Citracridone I

Botanical Sources and Distribution of Citracridone I within Citrus Species and Related Genera

This compound has been identified in several species belonging to the Rutaceae family. Its presence is particularly well-documented within the Citrus genus, where it contributes to the diverse phytochemical profile of these plants. Research has confirmed the isolation of this compound from the root bark, stem bark, and roots of various citrus species, indicating a widespread but specific distribution within the plant tissues. In addition to Citrus species, this compound has also been reported in other related genera, such as Glycosmis parviflora.

The distribution of this compound and other acridone (B373769) alkaloids is considered a significant factor in the chemotaxonomy of the Citrus genus, helping to differentiate between species and understand their phylogenetic relationships.

Isolation from Citrus aurantium Research

Scientific investigations of Citrus aurantium, commonly known as bitter orange, have successfully isolated this compound from its stem bark. In a typical extraction process, the air-dried and powdered stem bark is subjected to maceration with methanol at room temperature. The resulting crude extract is then partitioned successively with solvents of increasing polarity, such as n-hexane and dichloromethane (DCM).

Further separation and purification of the DCM fraction are achieved through a combination of chromatographic techniques. These methods often include column chromatography over silica gel, which separates compounds based on their polarity. Spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), is then used to elucidate the structure of the isolated compounds and confirm the presence of this compound.

Table 1: Compounds Isolated from Citrus aurantium alongside this compound

Compound Name Chemical Class
Citrusinine-I Acridone Alkaloid
5-Hydroxynoracronycine Acridone Alkaloid
Natsucitrine-I Acridone Alkaloid
Glycofolinine Acridone Alkaloid
Citracridone-III Acridone Alkaloid
Citruisinine II Acridone Alkaloid
Citracridone II Acridone Alkaloid
Citpressine II Acridone Alkaloid
Citpressine I Acridone Alkaloid
Buntamine Acridone Alkaloid
8-hydroxy-6-methoxy-3-pentylisocoumarin Isocoumarin
Xanthyletin Coumarin
Clausarin Coumarin
(E)-suberenol Phenylpropanoid
Transgleinadiene Terpenoid
Methoxysuberenol Phenylpropanoid
Fridelin Triterpenoid
Lupeol Triterpenoid
Limonin Limonoid
β-Sitosterol Steroid
Stigmasterol Steroid
β-sitosterol-3-O-β-d-glucoside Steroid Glycoside

Isolation from Citrus paradisi Research

This compound has been successfully isolated from the roots of Citrus paradisi, the grapefruit tree. The isolation procedure involves the extraction of air-dried and powdered roots with methanol over several days at room temperature. The resulting crude extract is then concentrated under reduced pressure.

The concentrated extract is subjected to flash column chromatography on silica gel for purification. This technique utilizes a solvent gradient, starting with non-polar solvents like n-hexane and gradually increasing the polarity with mixtures of n-hexane/ethyl acetate (B1210297) and ethyl acetate/methanol. Fractions are collected and analyzed, typically by Thin Layer Chromatography (TLC), to identify and combine those containing this compound. The final structural confirmation is achieved through comprehensive spectroscopic analysis.

Table 2: Compounds Isolated from the Roots of Citrus paradisi in Conjunction with this compound

Compound Name Chemical Class
1-formyl-5-hydroxy-N-methylindolin-1-ium Indole Alkaloid
Decyloxycleomiscosin D Coumarinolignoid
1,1-dimethylpyrrolidin-1-ium-2-carboxylate Alkaloid
Furan-2,3-diol Furan
5-Methoxyseselin Coumarin
Umbelliferone Coumarin
Scopoletin Coumarin
Citracridone II Acridone Alkaloid
Citracridone III Acridone Alkaloid
Limonin Limonoid
Lupeol Triterpenoid

Isolation from Citrus grandis Research

Research on Citrus grandis, also known as pomelo, has led to the isolation of this compound from its bark. The phytochemical investigation begins with the maceration of air-dried and powdered bark in methanol. The solvent is then removed under reduced pressure to yield a crude extract.

This crude extract is subsequently dissolved in water and partitioned with a series of organic solvents, including n-hexane, dichloromethane, ethyl acetate, and n-butanol. This liquid-liquid extraction separates the components based on their solubility and polarity. The fraction containing this compound is then subjected to further chromatographic purification to isolate the pure compound.

Table 3: Acridone Alkaloids Identified in Citrus grandis Bark Extract

Compound Name
5-hydroxynoracronycine
Glycocitrin-I
This compound
Natsucitrine-II
Citpressines I
Citpressines II
Baiyumine-A
Grandisinine

Isolation from Citrus sinensis Research

While the peels and leaves of Citrus sinensis, the sweet orange, have been extensively analyzed for their chemical composition, particularly for essential oils and flavonoids, the specific isolation of this compound has not been prominently reported in the available scientific literature. Phytochemical studies on C. sinensis have identified a wide range of bioactive compounds, including various alkaloids, but detailed reports on the presence and isolation of this compound remain limited. Further research may be required to ascertain the distribution of this particular acridone alkaloid within Citrus sinensis.

Isolation from Citrus assamensis Research

Studies on the chemical constituents of Citrus assamensis leaves have led to the isolation of several classes of compounds, including coumarins, flavonoids, and one acridone alkaloid. However, the acridone alkaloid identified in these studies was citracridone-III, not this compound. As of the current body of research, there are no specific reports detailing the isolation of this compound from Citrus assamensis.

Isolation from Citrus clementina Research

This compound has been reported to be present in the bark of Citrus clementina, the clementine. The methodologies for its isolation are expected to follow similar principles to those used for other Citrus species, involving solvent extraction of the plant material followed by chromatographic separation and purification techniques to isolate the target compound.

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from complex natural extracts necessitates a multi-step approach involving various chromatographic and extraction techniques. The specific methodology can vary depending on the source material and the desired purity of the final compound.

The initial step in the isolation of this compound typically involves solvent extraction from the source material, which includes various parts of Citrus plants like the stem bark and roots. Methanol is a commonly used solvent for the initial extraction due to its ability to dissolve a wide range of polar and moderately non-polar compounds, including acridone alkaloids nih.govnih.gov.

Following the initial extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their differential solubilities in immiscible solvents libretexts.org. The crude methanol extract is typically concentrated and then partitioned between an aqueous phase and a series of organic solvents of increasing polarity. For instance, a common partitioning scheme involves the successive use of n-hexane, dichloromethane (or chloroform), and ethyl acetate nih.govjocpr.com. This process separates the complex mixture into fractions with varying polarities, which simplifies the subsequent chromatographic purification steps. This compound, being a moderately polar compound, is often found in the dichloromethane or ethyl acetate fractions nih.gov.

A general solvent partitioning scheme for the initial fractionation of a crude plant extract is outlined below:

StepSolvent SystemPurpose
1Methanol ExtractionTo extract a broad range of compounds from the plant material.
2n-Hexane PartitioningTo remove highly non-polar compounds like fats and waxes.
3Dichloromethane PartitioningTo extract compounds of intermediate polarity, including many alkaloids.
4Ethyl Acetate PartitioningTo extract moderately polar compounds.
5Aqueous ResidueContains highly polar compounds such as sugars and salts.

Column chromatography is a fundamental technique for the purification of this compound from the enriched fractions obtained after solvent partitioning column-chromatography.com. Silica gel is the most commonly used stationary phase for the separation of acridone alkaloids due to its ability to separate compounds based on polarity scispace.comresearchgate.net.

The choice of the mobile phase is critical for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For the purification of this compound and related acridone alkaloids from Citrus species, mixtures of n-hexane and ethyl acetate (EtOAc) in increasing polarity have been successfully used researchgate.net.

In addition to silica gel, Sephadex LH-20, a size-exclusion chromatography resin, is also utilized, particularly for the separation of alkaloids. In this case, methanol is a common eluent scispace.com.

Table of Typical Column Chromatography Systems for Acridone Alkaloid Purification:

Stationary Phase Mobile Phase (Elution System) Application
Silica Gel n-Hexane / Ethyl Acetate (gradient) Initial fractionation and purification of moderately polar alkaloids.
Sephadex LH-20 Methanol Further purification and separation of alkaloids based on size and polarity.

For the final purification of this compound to a high degree of purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice column-chromatography.com. Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligram to gram quantities of a specific compound lth.se.

Reversed-phase columns, such as C18, are commonly used for the preparative HPLC of alkaloids. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and resolution of basic compounds like alkaloids jocpr.comresearchgate.net. A gradient elution program, where the proportion of the organic solvent is increased over time, is generally employed to effectively separate compounds with a range of polarities nih.govlth.se.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, faster separation times, and greater sensitivity compared to traditional HPLC due to the use of smaller particle size columns (sub-2 µm) nih.govnih.gov. While primarily an analytical technique, UPLC methods can be developed and scaled up for preparative purposes. A typical UPLC method for the analysis of related compounds in Citrus might use a C18 column with a mobile phase consisting of an aqueous solution of formic acid and acetonitrile under a gradient elution nih.gov.

Exemplary HPLC/UPLC Conditions for Acridone Alkaloid Analysis and Purification:

Parameter HPLC (Preparative) UPLC (Analytical)
Column Reversed-phase C18 (e.g., 10 µm, 250 x 20 mm) Reversed-phase C18 (e.g., 1.7 µm, 50 x 2.1 mm)
Mobile Phase A Water with 0.1% Formic Acid 0.05% Aqueous Formic Acid nih.gov
Mobile Phase B Acetonitrile or Methanol Acetonitrile nih.gov
Elution Gradient (e.g., 10-90% B over 30 min) Gradient (e.g., 10-100% B over 40 min) nih.gov
Flow Rate 5-20 mL/min 0.2-0.5 mL/min

| Detection | UV (e.g., 254 nm, 365 nm) | PDA or MS |

Thin Layer Chromatography (TLC) is an indispensable tool throughout the isolation and purification process of this compound. It is a simple, rapid, and cost-effective method used for several key purposes:

Monitoring the progress of column chromatography: Fractions collected from the column are spotted on a TLC plate and developed in an appropriate solvent system to identify which fractions contain the target compound scispace.com.

Screening for optimal solvent systems: Different solvent mixtures can be quickly tested on a TLC plate to determine the best mobile phase for column chromatography or HPLC, aiming for a retention factor (Rf) value of approximately 0.3-0.5 for the compound of interest researchgate.netualberta.ca.

Assessing the purity of isolated fractions: The presence of multiple spots in a lane corresponding to a single fraction indicates the presence of impurities.

For the analysis of acridone alkaloids, silica gel 60 F254 plates are commonly used. The separated spots can be visualized under UV light (254 nm and 365 nm), where acridone alkaloids often exhibit fluorescence, or by spraying with a suitable reagent such as Dragendorff's reagent, which gives a characteristic color with alkaloids researchgate.net.

Common TLC Solvent Systems for Acridone Alkaloids:

Solvent System (v/v/v) Application
Toluene : Ethyl Acetate : Diethylamine (7:2:1) General separation of alkaloids.
Chloroform : Methanol (in various ratios) Separation of moderately polar alkaloids.

Optimization Strategies for Yield and Purity of Isolated this compound

Optimizing the isolation process is crucial to maximize the yield and purity of this compound. This involves refining each step of the extraction and purification process.

Key Optimization Strategies:

Extraction Method: Advanced extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be employed to increase the extraction efficiency and reduce the extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction scielo.org.conih.gov. The choice of solvent, temperature, and extraction time are critical parameters to optimize researchgate.net.

Solvent Selection and pH: The pH of the extraction solvent can significantly influence the solubility and stability of alkaloids. For acridone alkaloids, using a slightly acidic solvent can improve extraction yield by protonating the nitrogen atom, thus increasing their solubility in polar solvents scielo.org.co.

Chromatographic Conditions:

Column Packing: Ensuring the column is packed uniformly is essential to prevent channeling and band broadening, which would lead to poor separation youtube.com.

Mobile Phase Composition: Fine-tuning the solvent gradient in column chromatography and HPLC is critical for resolving closely related compounds. Isocratic elution may be used in the final purification step if the compound is sufficiently separated from impurities.

Loading Capacity: Overloading the column can lead to poor separation and reduced purity. The amount of crude extract loaded should be optimized based on the column size and the complexity of the mixture.

Fraction Collection: Using an automated fraction collector with peak detection can improve the precision of fraction collection, ensuring that the target compound is collected with minimal contamination from adjacent peaks nih.gov.

Iterative Purification: It is often necessary to perform multiple chromatographic steps to achieve high purity. Combining different chromatographic techniques that separate based on different principles (e.g., polarity-based separation on silica gel followed by size-based separation on Sephadex LH-20) can be very effective.

By systematically optimizing these parameters, it is possible to develop a robust and efficient protocol for the isolation of high-purity this compound for further scientific investigation.

Advanced Structural Characterization and Elucidation of Citracridone I

Comprehensive Spectroscopic Methodologies for Structure Determination

The structural framework of citracridone I has been meticulously pieced together using a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared/ultraviolet-visible spectroscopy. These methods, when used in concert, provide a complete picture, from the elemental composition to the precise arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are crucial for the unambiguous assignment of the structure of this compound.

One-dimensional ¹H NMR reveals the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons. The ¹³C NMR spectrum, including DEPT experiments, distinguishes between methyl, methylene, methine, and quaternary carbons. nih.gov

Two-dimensional NMR experiments establish connectivity between atoms. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds. nih.gov Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital, as it shows correlations between protons and carbons over two to three bonds, allowing for the connection of different molecular fragments and the placement of quaternary carbons and heteroatoms. nih.gov For instance, HMBC correlations were used to determine the orientation of the dimethylchroman rings in related acridone (B373769) alkaloids. nih.gov

The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃.

Interactive Table: ¹H NMR Data for this compound (600 MHz, CDCl₃)
Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignment
14.44s1H1-OH
6.63d10.01HH-1'
6.23s1HH-2
5.61d10.01HH-2'
3.97s3H6-OCH₃
3.73s3HN-CH₃
1.53s6HC(3')-(CH₃)₂
Interactive Table: ¹³C NMR Data for this compound (150 MHz, CDCl₃)
Chemical Shift (δ ppm)Carbon TypeAssignment
181.8CC-9
164.8CC-1
161.2CC-3
156.4CC-5a
147.6CC-4a
144.2CC-9a
137.1CC-5
127.3CHC-1'
121.7CC-8
116.3CHC-2'
115.6CC-8a
106.8CC-4
102.5CC-4'
91.1CHC-2
78.3CC-3'
62.8CH₃6-OCH₃
43.1CH₃N-CH₃
28.72 x CH₃C(3')-(CH₃)₂

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental formula of a compound. rsc.org High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the calculation of a unique molecular formula.

For this compound, positive-mode High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) detected a protonated molecular ion [M+H]⁺ at an m/z of 354.1338. researchgate.net This experimental value is in close agreement with the calculated mass of 354.1336 for the molecular formula C₂₀H₂₀NO₅. researchgate.net This information is the foundational step upon which the rest of the structural elucidation is built. researchgate.netnih.gov Electron Ionization Mass Spectrometry (EI-MS) can also be used, often providing valuable information about the fragmentation patterns of the molecule, which can help in confirming structural motifs. researchgate.net

Interactive Table: HRMS Data for this compound
TechniqueIon ModeMeasured m/z [M+H]⁺Calculated m/z [M+H]⁺Deduced Molecular Formula
HRESIMSPositive354.1338 researchgate.net354.1336 researchgate.netC₂₀H₁₉NO₅

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key information about the functional groups and the conjugated system within a molecule, respectively. researchgate.netnih.gov

The UV-Vis spectrum of this compound in methanol shows absorption maxima (λmax) characteristic of a highly conjugated acridone-type alkaloid system. nih.govresearchgate.net The specific absorbances provide evidence for the extended π-system of the fused rings. researchgate.net

The IR spectrum, typically recorded using a KBr pellet, reveals the presence of specific functional groups through their characteristic vibrational frequencies (νmax). For this compound, the spectrum shows a broad absorption for a hydroxyl group (O-H), absorptions for C-H stretching, and a strong absorption indicative of a conjugated carbonyl group (C=O) of the acridone core. researchgate.net Additional peaks in the fingerprint region correspond to C=C aromatic stretching and C-O stretching vibrations. researchgate.net

Interactive Table: Spectroscopic Data for Functional Group Analysis of this compound
Spectroscopy TypeParameterValueInterpretation
UV-Vis (in MeOH) λmax202 nm, 268 nm, 328 nm researchgate.netConjugated acridone system
IR (KBr) νmax3199 cm⁻¹ researchgate.netO-H stretching (hydroxyl group)
2967 cm⁻¹ researchgate.netC-H stretching (aliphatic)
1681 cm⁻¹ researchgate.netC=O stretching (conjugated carbonyl)
1625, 1587, 1566 cm⁻¹ researchgate.netC=C stretching (aromatic)
1174, 1129 cm⁻¹ researchgate.netC-O stretching

Crystallographic Approaches (e.g., X-ray Diffraction) in Solid-State Structure Elucidation

X-ray crystallography is the gold standard for molecular structure determination, providing unambiguous proof of atomic connectivity and stereochemistry by mapping electron density in a single crystal. The technique involves directing X-rays onto a well-ordered crystal; the resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the molecule. While this method is definitive, its application is contingent upon the ability to grow high-quality single crystals of the compound, which can be a significant challenge for many natural products.

In the case of this compound, a review of the current scientific literature does not reveal a published single-crystal X-ray diffraction study. Although the structures of co-isolated compounds and related alkaloids have been confirmed by this method, the specific crystal structure of this compound remains to be determined. nih.govresearchgate.net An X-ray crystallographic analysis would provide the ultimate confirmation of the structure elucidated by spectroscopic means and reveal detailed information about its solid-state conformation and intermolecular interactions.

Integration of Multi-Spectroscopic Data for Definitive Structural Confirmation

The definitive structure of this compound is not determined by a single technique but by the logical integration of all spectroscopic data. The process is a deductive puzzle where each piece of data constrains the possible structures until only one remains.

Molecular Formula: HRMS establishes the elemental composition as C₂₀H₁₉NO₅.

Core Structure and Functional Groups: The UV-Vis spectrum suggests a conjugated acridone core. IR spectroscopy confirms the presence of a hydroxyl (-OH) group, a conjugated carbonyl (C=O), and aromatic rings.

Building Blocks: ¹H and ¹³C NMR spectra identify all individual carbon and proton environments, including a methoxy (B1213986) group, an N-methyl group, and a dimethylchromene ring system.

Connectivity: 2D NMR, particularly HMBC, connects these building blocks. For example, correlations from the N-methyl protons confirm their attachment to the acridone nitrogen, while other long-range correlations piece together the entire fused ring system, confirming the precise location of all substituents.

By combining these data, the planar structure derived from NMR is validated by the molecular formula from MS and the functional groups identified by IR and UV-Vis, leading to the unequivocal structural confirmation of this compound. researchgate.net

Computational Chemistry in Validation of Proposed this compound Structures

In modern structural elucidation, computational chemistry serves as a powerful validation tool. Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the properties of molecules, including their NMR chemical shifts. sdsu.edumdpi.comresearchgate.net

The process involves first proposing a structure based on experimental spectroscopic data. The three-dimensional coordinates of this proposed structure are then used as input for a DFT calculation, which computes the theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts are then correlated with the experimentally measured values. A strong linear correlation between the experimental and theoretical data provides powerful support for the correctness of the proposed structure. This method is particularly useful for resolving ambiguities in complex structures or for distinguishing between possible isomers where spectroscopic data alone may be inconclusive. While specific DFT calculation studies validating the structure of this compound are not prominently detailed in the surveyed literature, this methodology is widely applied to complex alkaloids and represents a state-of-the-art approach to structural validation. sdsu.edumdpi.comresearchgate.net

Biosynthetic Pathways and Metabolic Engineering Strategies for Citracridone I

Precursor Identification and Elucidation of Biosynthetic Building Blocks

The biosynthesis of acridone (B373769) alkaloids, including citracridone I, originates from fundamental building blocks derived from primary metabolism. iptsalipur.org The core acridone skeleton is assembled from precursors supplied by the acetate (B1210297) and shikimate pathways. iptsalipur.orgpharmacy180.com

The primary building blocks for the biosynthesis of this compound are:

Anthranilic acid: This aromatic amino acid is derived from the shikimate pathway via chorismic acid. pharmacy180.comrsc.org It provides one of the aromatic rings and the nitrogen atom of the acridone core.

Malonyl-CoA: Derived from the carboxylation of acetyl-CoA, which is a central molecule in primary metabolism, malonyl-CoA provides the remaining carbon atoms for the second aromatic ring of the acridone structure. researchgate.netcopbela.org

S-Adenosyl-L-methionine (SAM): This molecule serves as the primary methyl group donor for the N-methylation of anthranilic acid, a critical step in the formation of the acridone scaffold. researchgate.net

Tracer studies and enzymatic assays have been instrumental in identifying these precursors and elucidating their incorporation into the acridone structure. copbela.org The convergence of these primary metabolic pathways to form the foundational structure of acridone alkaloids highlights the intricate network of biochemical reactions within plant cells.

Enzymatic Mechanisms and Key Enzymes Involved in Acridone Alkaloid Formation Relevant to this compound

The assembly of the acridone core is a multi-step process catalyzed by a series of specific enzymes. Two key enzymes play a pivotal role in the early stages of acridone alkaloid biosynthesis: Anthranilate N-methyltransferase (ANMT) and Acridone Synthase (ACS).

Anthranilate N-methyltransferase (ANMT): This enzyme catalyzes the N-methylation of anthranilic acid to form N-methylanthranilic acid. researchgate.netnih.gov This is a crucial branch-point reaction that channels anthranilate from primary metabolism into the secondary metabolic pathway of acridone alkaloid biosynthesis. researchgate.net The reaction is dependent on S-adenosyl-L-methionine (SAM) as the methyl donor. nih.gov Studies on ANMT from Ruta graveolens have shown that the enzyme is a homodimer with a high specificity for anthranilate. researchgate.netnih.gov

Acridone Synthase (ACS): This enzyme belongs to the polyketide synthase (PKS) superfamily and is responsible for the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to form the characteristic tricyclic acridone scaffold. researchgate.netresearchgate.net The reaction proceeds through a series of decarboxylative condensation reactions, followed by cyclization to yield the acridone ring system. uzh.ch The specificity of ACS for its substrates is a key determinant in the formation of the acridone core.

The sequential action of ANMT and ACS is fundamental to the formation of the basic acridone structure, upon which further modifications occur to generate the diversity of acridone alkaloids, including this compound.

Proposed Biosynthetic Routes for this compound and Related Acridone Alkaloids

Following the formation of the basic acridone skeleton, a series of tailoring reactions, including prenylation, hydroxylation, and cyclization, lead to the formation of complex acridone alkaloids like this compound. While the complete biosynthetic pathway to this compound has not been fully elucidated, a proposed route can be inferred from the structures of co-occurring alkaloids and known biochemical reactions.

A plausible biosynthetic pathway for this compound likely involves the following steps:

Formation of the Acridone Core: As described above, anthranilic acid and malonyl-CoA are converted to the acridone scaffold via the actions of ANMT and ACS.

Prenylation: The acridone core undergoes prenylation, where a dimethylallyl pyrophosphate (DMAPP) group, derived from the mevalonate (B85504) pathway, is attached to the aromatic ring. This is a common modification in the biosynthesis of many secondary metabolites.

Hydroxylation and Cyclization: Subsequent hydroxylation and intramolecular cyclization of the prenyl group lead to the formation of the pyran ring fused to the acridone skeleton, a characteristic feature of this compound. scribd.com

The exact sequence of these tailoring reactions and the specific enzymes involved, such as prenyltransferases and cytochrome P450 monooxygenases, are areas of ongoing research. mdpi.com The isolation of various acridone alkaloids with different substitution patterns from the same plant source provides clues to the potential intermediates and the branching points in the biosynthetic pathway. researchgate.netscribd.com

Biotechnological Approaches for Enhancing this compound Production through Metabolic Engineering

The low natural abundance of many bioactive secondary metabolites, including this compound, has driven the development of biotechnological strategies to enhance their production. frontiersin.orgnih.gov Metabolic engineering offers a powerful approach to manipulate the biosynthetic pathways in plants or microbial hosts to increase the yield of desired compounds. mdpi.comnih.gov

Several metabolic engineering strategies can be envisioned for enhancing this compound production:

Overexpression of Key Biosynthetic Genes: Increasing the expression of genes encoding rate-limiting enzymes in the pathway, such as ANMT and ACS, can significantly boost the metabolic flux towards acridone alkaloid biosynthesis. frontiersin.org

Downregulation of Competing Pathways: Blocking or reducing the activity of enzymes in pathways that compete for the same precursors can redirect the metabolic flow towards the desired product. mdpi.com For instance, inhibiting pathways that consume anthranilic acid could increase its availability for acridone biosynthesis.

Heterologous Expression in Microbial Hosts: The entire biosynthetic pathway for this compound could be reconstituted in a microbial host like Escherichia coli or Saccharomyces cerevisiae. iitm.ac.inrsc.org This approach allows for large-scale production in controlled fermentation systems, independent of the plant source.

Elicitation: The production of secondary metabolites in plant cell cultures can often be enhanced by the application of elicitors, which are molecules that trigger defense responses in plants. phcogrev.com Identifying effective elicitors for this compound production in cell cultures of citrus species could be a viable strategy.

These biotechnological approaches, often guided by computational modeling and systems biology, hold significant promise for the sustainable and high-yield production of this compound and other valuable acridone alkaloids. iitm.ac.inrsc.org

Chemical Synthesis and Analog Design in Citracridone I Research

Total Synthesis Strategies for Citracridone I

The total synthesis of this compound and other pyranoacridone alkaloids is a challenging endeavor that requires careful strategic planning. The core of these strategies often revolves around the construction of the tetracyclic acridone (B373769) nucleus followed by the installation of the pyran ring and appropriate functional groups.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chemistry.coachleah4sci.comdeanfrancispress.com This process helps to identify key bond disconnections and strategic intermediates. For this compound, a plausible retrosynthetic analysis would first disconnect the pyran ring, leading back to a suitably functionalized acridone core. This acridone intermediate would then be further disconnected into simpler aromatic precursors, such as an anthranilic acid derivative and a phenol (B47542) derivative.

A key challenge in the synthesis of the acridone core is controlling the regioselectivity of the condensation and cyclization reactions to obtain the desired substitution pattern. One of the pivotal intermediates in the synthesis of pyranoacridones is the acridone scaffold itself. For instance, synthons like 7-chloro-9-aryl-2,3-dihydroacridin-4(1H)-one have been utilized in the synthesis of related pyrano[3,2-a]acridines. researchgate.net The synthesis of such key intermediates on a large scale is crucial for the successful total synthesis of the final natural product. The table below outlines some key synthetic intermediates that could be involved in the synthesis of this compound.

Intermediate TypeGeneral StructureRole in Synthesis
Anthranilic Acid DerivativeA substituted 2-aminobenzoic acidForms one of the aromatic rings and provides the nitrogen atom for the acridone core.
Phenol DerivativeA substituted phenolForms the second aromatic ring of the acridone core.
Acridone CoreA substituted tricyclic acridoneA key scaffold upon which the pyran ring and other functional groups are installed.
Pyranoacridone PrecursorAn acridone with functionalities for pyran ring formationAn advanced intermediate that undergoes cyclization to form the final tetracyclic system.

The quest for more efficient and environmentally friendly synthetic routes to complex molecules like this compound has led to the development of novel synthetic methodologies. These often focus on reducing the number of synthetic steps, improving yields, and utilizing greener reaction conditions.

One such approach is the use of multicomponent reactions, which allow for the formation of multiple bonds in a single operation from three or more starting materials. researchgate.net This strategy has been successfully applied to the synthesis of pyrano[3,2-a]acridines, where an acridone intermediate reacts with an arylaldehyde and malononitrile (B47326) in the presence of a base to yield the final product in high yield. researchgate.net Another innovative approach is the "one-step method," where all reactants are combined in a single flask, and a sequence of reactions occurs to produce the target molecule, significantly reducing waste and simplifying the process. asiaresearchnews.com The development of novel catalytic systems, including the use of organocatalysts, is also a key area of research to avoid the use of toxic heavy metals. asiaresearchnews.com

Semisynthetic Modifications of this compound and Related Acridone Scaffolds

Semisynthesis, which involves the chemical modification of a naturally occurring compound, is a powerful tool for generating analogs of this compound. This approach leverages the readily available natural product as a starting material to create a library of derivatives for SAR studies. acs.org

The functional groups on the this compound scaffold, such as hydroxyl (-OH) and N-methyl groups, are prime targets for derivatization. Techniques like acetylation, alkylation, and the formation of dimers can be employed to probe the importance of these groups for biological activity. acs.org For example, the acetylation of the hydroxyl group of this compound has been reported, leading to the formation of a monoacetyl derivative. researchgate.net The reaction conditions for such derivatizations, including the choice of solvent, reagents, and temperature, are often optimized to achieve high yields and selectivity.

In a study on related pyranoacridone alkaloids, semisynthetic modifications were performed on the -OH and -NH groups of noracronycine (B83189) and des-N-methylacronycine, respectively. acs.org These modifications included the synthesis of dimers and other derivatives, which in some cases led to a significant enhancement of cytotoxic activity. acs.org

Modification TypeReagents and ConditionsResulting Derivative
AcetylationAcetic anhydride (B1165640), pyridine (B92270)Acetylated this compound
DimerizationCoupling agentsDimeric pyranoacridone alkaloids

Design and Synthesis of Novel this compound Analogs for Mechanistic Investigations

The rational design of novel analogs of this compound is a key strategy for understanding its mechanism of action and for developing new and improved therapeutic agents. This process involves designing molecules with specific structural modifications to interact with biological targets in a desired manner. nih.govnih.gov

The design of new this compound analogs is often guided by computational methods, such as molecular docking, and a deep understanding of the SAR of the acridone class of compounds. nih.gov The goal is to enhance the potency and selectivity of the parent compound while minimizing potential side effects.

Principles of structural diversification for the acridone scaffold include:

Modification of the pyran ring: Altering the substituents on the pyran ring or replacing it with other heterocyclic systems can influence the molecule's interaction with its biological target.

Introduction of basic side chains: The incorporation of amino-substituted side chains has been a successful strategy in the development of other acridine-based anticancer agents, as it can enhance DNA binding and improve aqueous solubility. nih.gov

Fusion of additional rings: The synthesis of aza-acridones and other fused heterocyclic systems can lead to novel compounds with different electronic and steric properties, potentially resulting in altered biological activity. mdpi.com

Isosteric replacements: Replacing certain atoms or groups with others that have similar physical or chemical properties can help to fine-tune the activity of the molecule. For example, replacing the oxygen in the pyran ring with sulfur to create a pyranothioxanthenone has been explored. nih.gov

Through these synthetic and semisynthetic efforts, researchers continue to expand the chemical space around the this compound scaffold, paving the way for the discovery of new and more effective therapeutic agents. if-pan.krakow.plresearchgate.net

Synthetic Strategies for Creating Bioactive Analogs

The exploration of this compound's therapeutic potential has spurred research into the synthesis of its analogs. These synthetic endeavors aim to elucidate structure-activity relationships (SAR) and develop derivatives with enhanced potency and selectivity. Strategies range from simple functional group modifications of the natural product to the construction of more complex, fused-ring systems.

A straightforward approach to creating analogs of this compound involves the modification of its existing functional groups. One such example is the acetylation of the hydroxyl group. The reaction of this compound with acetic anhydride in pyridine yields its monoacetyl derivative, monoacetyl-citracridone I. researchgate.net This simple modification has been shown to influence the biological activity of the parent compound. While this compound itself shows a range of biological effects, its acetylated counterpart has demonstrated significant activity in urease inhibition assays, with an IC50 value of 28.5 µM. researchgate.net

More complex synthetic strategies have focused on modifying the pyranoacridone scaffold, often drawing inspiration from the closely related and well-studied cytotoxic alkaloid, acronycine. These strategies involve multi-step syntheses to introduce diverse functionalities, aiming to enhance cytotoxic profiles against various cancer cell lines.

One notable strategy involves the introduction of amino-substituted pyrazole (B372694) rings fused to the pyranoacridone core. This approach has led to the development of a novel class of cytotoxic agents. nih.govuoa.gr The synthesis typically begins with the corresponding 6-tosylates of the pyranoacridone, which are then reacted with 2-hydroxyethylhydrazine. nih.gov Subsequent conversion of the hydroxyl group to a mesylate allows for the introduction of various secondary amines, leading to the target pyrazole-fused derivatives. nih.gov These compounds have exhibited interesting cytotoxic activity against murine leukemia (L1210) and human solid tumor cell lines. nih.govuoa.gr

Another key synthetic modification is the introduction of dialkylaminoalkylamino side chains at position 6 of the pyrano[2,3-c]acridone skeleton. researchgate.net This modification has been shown to significantly increase the cytotoxic activity against L1210 cells compared to the parent compounds that possess a methoxy (B1213986) group at this position. researchgate.net These analogs were prepared by treating the parent pyranoacridone with an excess of the appropriate dialkylaminoalkylamine. researchgate.net This highlights the importance of this position for enhancing the antiproliferative effects of this class of compounds.

Furthermore, the role of the pyran ring in the biological activity of pyranoacridone alkaloids has been a subject of investigation. Studies on simplified analogs of acronycine, where the fused pyran ring is absent but an acetoxymethyl leaving group is present at position 4, have shown only marginal antiproliferative activity. researchgate.net This suggests that the angularly fused dimethylpyran ring is a critical structural feature for significant cytotoxic activity in this series of compounds. researchgate.net

The introduction of a nitro group at the C-2 position of the pyran ring has also been explored as a strategy to enhance bioactivity. researchgate.net The synthesis of these derivatives provides another avenue for probing the SAR of the pyranoacridone scaffold. researchgate.net

The table below summarizes the structure and biological activity of selected this compound analogs and related pyranoacridone derivatives.

Compound NameStructureBiological ActivityReference(s)
This compound6-hydroxy-10,11-dimethoxy-3,3,12-trimethyl-pyrano[2,3-c]acridin-7-oneCytotoxic against various cancer cell lines; Urease inhibition researchgate.net
Monoacetyl-citracridone I6-acetoxy-10,11-dimethoxy-3,3,12-trimethyl-pyrano[2,3-c]acridin-7-oneSignificant urease inhibition (IC50 = 28.5 µM) researchgate.net
6-Dialkylaminoalkylamino pyrano[2,3-c]acridonesPyrano[2,3-c]acridone with a dialkylaminoalkylamino side chain at C-6Increased cytotoxic activity against L1210 cells researchgate.net
Pyrazole-fused pyranoacridonesPyranoacridone scaffold with a fused amino-substituted pyrazole ringCytotoxic against murine leukemia (L1210) and human solid tumor cell lines nih.govuoa.gr
2-Nitro-pyrano[2,3-c]acridonesPyrano[2,3-c]acridone with a nitro group at C-2Investigated for enhanced bioactivity researchgate.net

Mechanistic Investigations of Citracridone I S Biological Activities

Cellular and Molecular Targets of Citracridone I within Biological Systems

The biological activity of a compound is defined by its interactions with specific molecules and pathways within a cell. For this compound, these interactions are multifaceted, ranging from direct engagement with macromolecules to the modulation of complex signaling networks.

Acridone (B373769) alkaloids, including this compound, are characterized by a planar, polycyclic, and aromatic structure. This structural feature is pivotal to their primary mechanism of action: DNA intercalation nih.govnih.gov. Intercalation is a process where these molecules insert themselves between the stacked base pairs of the DNA double helix nih.gov. This insertion leads to significant structural distortions, such as the unwinding and lengthening of the DNA strand, which can interfere with fundamental cellular processes like DNA replication and transcription nih.govstudy.com.

By disrupting the DNA template, intercalating agents can effectively inhibit the synthesis of both DNA and RNA. Consequently, protein synthesis is also inhibited due to the lack of messenger RNA (mRNA) templates nih.gov. While this mechanism is well-established for the acridone class of compounds, specific studies detailing the direct inhibitory effects of this compound on DNA, RNA, and protein synthesis are not extensively available in the current literature. Computational studies on the parent acridine (B1665455) molecule support that these interactions are non-covalent, primarily driven by van der Waals forces and hydrogen bonds, which collectively stabilize the drug-DNA complex and make DNA replication impossible nih.gov.

Enzymes are critical targets for many therapeutic agents. The inhibition of specific enzymes can lead to profound physiological effects.

Urease: This nickel-dependent metalloenzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide nih.govnih.gov. Its inhibition is a key strategy against certain bacterial infections and in agricultural applications mdpi.com. Urease inhibitors often work by interacting with the nickel ions in the active site nih.govnih.gov.

α-Glucosidase: This enzyme is involved in the breakdown of complex carbohydrates into glucose in the intestine. Inhibitors of α-glucosidase are used to manage post-prandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion nih.govnih.gov.

Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors increase the levels of acetylcholine in the synaptic cleft and are used in the treatment of conditions like Alzheimer's disease researchgate.netmdpi.comresearchgate.net.

While the general mechanisms of these enzymes and their inhibitors are well-understood, specific research detailing the inhibitory activity and mechanisms of this compound against urease, α-glucosidase, and acetylcholinesterase is not presently available in the reviewed scientific literature.

Cellular signaling pathways are complex networks that control cellular processes such as proliferation, differentiation, and apoptosis.

ERK1/2 Signaling Pathway: The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) cascade. This pathway is central to the regulation of cell proliferation, differentiation, and survival nih.govnih.govnih.gov. Dysregulation of the ERK1/2 pathway is often implicated in cancer nih.gov.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response, immunity, and cell survival nih.govnih.gov. Its activation leads to the transcription of numerous pro-inflammatory genes.

Despite the importance of these pathways in cellular homeostasis and disease, there is currently a lack of specific studies investigating the direct intervention of this compound in the ERK1/2 and NF-κB signaling pathways.

In Vitro Models for Characterizing this compound's Biological Activities

In vitro models are indispensable tools for elucidating the biological activities of chemical compounds in a controlled laboratory setting. These models range from cellular assays to biochemical tests.

Cellular assays are fundamental for determining the effect of a compound on cell viability and for probing the mechanisms of cell death alfacytology.comljmu.ac.ukresearchgate.net. One of the most prominent activities of this compound is its cytotoxicity against various cancer cell lines nih.gov. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are commonly used to quantify cell viability ljmu.ac.uknih.gov.

Research has demonstrated that this compound exhibits potent cytotoxic effects, with reported half-maximal inhibitory concentration (IC50) values indicating significant anti-proliferative activity. The primary mechanism of this cytotoxicity is believed to be the induction of apoptosis, or programmed cell death scispace.comexcli.de. Apoptosis is a highly regulated process involving the activation of a cascade of enzymes called caspases, which ultimately leads to the dismantling of the cell nih.gov. While this compound is known to induce apoptosis, detailed studies on the specific molecular events, such as the involvement of specific caspases or members of the Bcl-2 family of proteins, have not been fully elucidated.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Biochemical assays are designed to measure the activity of a specific enzyme or the binding of a compound to a receptor in a cell-free system nih.govmdpi.com. These assays are crucial for determining the potency and mechanism of inhibitors. For instance, enzyme inhibition assays typically measure the rate of an enzymatic reaction in the presence of varying concentrations of an inhibitor to determine the IC50 value nih.gov.

Different types of assays are employed depending on the enzyme:

Spectrophotometric assays are common for enzymes like urease, α-glucosidase, and acetylcholinesterase, where the reaction product is colored or can be coupled to a color-producing reaction.

Fluorometric and luminometric assays offer higher sensitivity for detecting enzyme activity.

While these biochemical assays are standard procedures for evaluating enzyme inhibitors, their specific application to determine the inhibitory effects of this compound on enzymes such as urease, α-glucosidase, and acetylcholinesterase has not been reported in the available scientific literature.

Evaluation of Antioxidant Mechanisms

The antioxidant activity of chemical compounds can be exerted through a combination of direct and indirect mechanisms. nih.gov Direct mechanisms often involve the quenching of free radicals through processes such as hydrogen atom transfer (HAT) or sequential electron proton transfer (SEPT). nih.govmdpi.com Indirect mechanisms may include the chelation of metal ions like iron and copper, which prevents them from participating in oxidation reactions, or the inhibition of enzymes that generate free radicals, such as xanthine oxidase and lipoxygenase. nih.gov

Citrus alkaloids, the class of compounds to which this compound belongs, have been noted for their significant antioxidant activities. researchgate.net While this compound is a known bioactive acridone alkaloid, detailed studies delineating its specific antioxidant mechanism of action are not extensively covered in the literature. researchgate.net However, research on closely related compounds provides insight into the potential of this structural class. For instance, citruisinine II, another acridone alkaloid isolated alongside this compound, demonstrated significant antioxidant activity with an IC50 value of 45.5 μM, which is comparable to the synthetic antioxidant butylated hydroxyanisole (BHA) (IC50 of 44.2 μM). researchgate.net This suggests that the acridone scaffold present in this compound is conducive to antioxidant effects, though the precise pathways, whether through radical scavenging or other mechanisms, require further specific investigation.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. rsc.orgfrontiersin.org These investigations typically involve the synthesis of various analogs by modifying the functional groups of a lead compound, such as this compound, and subsequently evaluating their biological effects. frontiersin.org Such studies help to identify the key structural motifs and functional groups, or pharmacophores, that are essential for the molecule's activity. rsc.org

Empirical Derivations of Structure-Activity Correlations

Empirical data from studies on this compound and its derivatives have begun to establish clear structure-activity correlations. A key study involved the chemical modification of this compound via acetylation to produce a monoacetyl derivative (referred to as compound 2a). researchgate.net This structural change—the conversion of a hydroxyl group to an acetate (B1210297) group—resulted in a significant shift in biological activity.

While the parent compound's antioxidant activity was not as pronounced as some of its co-isolated analogs, the acetylated derivative, acetyl-citracridone I (2a), displayed potent urease inhibition with an IC50 of 28.5 μM. researchgate.net This activity was comparable to the positive control, Thiourea (IC50 of 21.6 μM). researchgate.net In contrast, citruisinine II (compound 3) showed strong antioxidant activity but was less effective as a urease inhibitor. researchgate.net Furthermore, this compound and its derivative showed moderate to weak cytotoxic activity against human lung (NCI-H460) and squamous carcinoma (CAL-27) cell lines. researchgate.net

These findings empirically demonstrate that subtle modifications to the this compound structure can selectively enhance or introduce specific biological activities. The acetylation of a single hydroxyl group redirected the compound's primary activity from general cytotoxicity towards significant enzyme inhibition.

Biological Activities of this compound and Related Alkaloids
CompoundStructural ModificationAntioxidant Activity (IC50)Urease Inhibition (IC50)Cytotoxicity (NCI-H460, IC50)Cytotoxicity (CAL-27, IC50)
This compoundParent CompoundNot Reported as SignificantNot Reported as Significant32.33 µg/mL44.52 µg/mL
Acetyl-citracridone I (2a)Acetylation of a hydroxyl groupNot Reported28.5 µMModerate to WeakModerate to Weak
Citruisinine II (3)Related Acridone Alkaloid45.5 µMNot Reported as SignificantModerate to WeakModerate to Weak
Compound 4Related Acridone AlkaloidNot Reported25.5 µMModerate to WeakModerate to Weak
Compound 5Related Acridone AlkaloidNot Reported29.9 µMModerate to WeakModerate to Weak

Role of Specific Functional Groups and Structural Motifs in Biological Activities

Acridone Core: The fundamental structural motif is the planar, tricyclic acridone ring system. The planarity of this structure is believed to be a primary contributor to the cytotoxic activity observed in many acridone alkaloids. researchgate.net This flat structure allows the molecule to intercalate between the base pairs of double-stranded DNA, thereby interfering with cellular replication and transcription processes. researchgate.net

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are critical determinants of activity. The acetylation of this compound to its derivative (2a) targeted one such hydroxyl group. researchgate.net The resulting increase in urease inhibition activity demonstrates that the presence of a free hydroxyl group at that position is not essential for, and may even hinder, urease inhibition. researchgate.net Conversely, the significant antioxidant activity of citruisinine II suggests its specific arrangement of hydroxyl groups is favorable for radical scavenging. researchgate.net It was also noted that the chelated hydroxyl group on this compound remained intact during acetylation, indicating its distinct reactivity and potential role in maintaining the structural integrity or electronic properties of the molecule. researchgate.net

Methoxy (B1213986) and N-Methyl Groups: While not directly modified in the cited studies, the methoxy (-OCH3) and N-methyl (-N-CH3) groups are known to play significant roles in the activity of other bioactive heterocyclic compounds. mdpi.com Methoxy groups can influence lipophilicity, membrane permeability, and metabolic stability. The N-methyl group on the acridone nitrogen is a defining feature that impacts the electronic properties and steric profile of the central ring.

Advanced Analytical Methodologies for Citracridone I Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are the cornerstone for the separation, quantification, and purity assessment of citracridone I from complex plant extracts.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound. researchgate.net Method development typically involves optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve adequate separation and sensitivity.

A common approach utilizes a reversed-phase C18 column with a gradient elution system. For instance, a mixture of acetonitrile (B52724) and water is often employed as the mobile phase, with the gradient adjusted to ensure the separation of this compound from other co-eluting compounds. researchgate.net Detection is frequently carried out using a photodiode array (PDA) detector, with a specific wavelength, such as 280 nm, selected for quantification based on the compound's UV absorbance profile. researchgate.net

Validation of HPLC methods is critical to ensure their accuracy and reliability. Key validation parameters include linearity, precision, reproducibility, and recovery. researchgate.net Linearity is established by analyzing a series of standard solutions of known concentrations to generate a calibration curve. researchgate.net A high correlation coefficient (R² > 0.999) indicates a strong linear relationship between concentration and detector response. researchgate.net Precision and reproducibility are assessed through repeated analyses, with relative standard deviation (R.S.D.) values typically expected to be low (e.g., <1% for precision and <3% for reproducibility). researchgate.net Recovery studies, which determine the accuracy of the method, should yield results in the range of 98-104%. researchgate.net

ParameterTypical Value/RangeSource
Stationary Phase C18 researchgate.net
Mobile Phase Acetonitrile/Water (gradient) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection Wavelength 280 nm researchgate.net
Linearity (R²) > 0.9995 researchgate.net
Precision (R.S.D.) < 0.9% researchgate.net
Reproducibility (R.S.D.) < 2.7% researchgate.net
Recovery 98.37–103.89% researchgate.net

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of alkaloids, including those found alongside this compound. researchgate.netvdoc.pub CE is known for its versatility, high separation power, and suitability for the quality control of herbal drugs. researchgate.net Different modes of CE, such as micellar electrokinetic capillary chromatography (MEKC), have been successfully applied to the analysis of complex alkaloid mixtures. nih.gov The technique's ability to perform chiral separations is also a significant advantage in natural product analysis. researchgate.net While specific validated methods for the quantitative analysis of this compound using CE are not as commonly reported as HPLC methods, its potential for the separation of acridone (B373769) alkaloids is recognized. pdfdrive.to

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling

The coupling of chromatographic separation with mass spectrometry provides unparalleled capabilities for the identification and structural elucidation of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools in the study of this compound and its surrounding phytochemical matrix. LC-MS, particularly with high-resolution mass spectrometry (HRMS) analyzers like Quadrupole Time-of-Flight (Q-TOF), is instrumental in the identification of this compound and other alkaloids in crude plant extracts. researchgate.netnih.gov The combination of retention time data from the LC with the accurate mass and fragmentation patterns from the MS allows for confident identification of known compounds by comparison with literature data and databases. researchgate.netnttu.edu.tw LC-MS can also be used for quantitative purposes, offering high sensitivity and selectivity. scispace.com

GC-MS is primarily used to identify the volatile compounds in the essential oil fractions of plants that also produce this compound. ljmu.ac.ukdntb.gov.ua This technique helps in creating a complete chemical profile of the plant material. researchgate.net

For the unambiguous structural elucidation of novel compounds or for confirming the structure of known compounds like this compound directly within a complex mixture, hyphenated techniques involving Nuclear Magnetic Resonance (NMR) spectroscopy are employed. researchgate.net Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) allows for the acquisition of NMR data on peaks as they elute from the HPLC column. This provides direct structural information without the need for prior isolation.

The combination of LC-MS and LC-NMR (LC-MS-NMR) is even more powerful. In this setup, the effluent from the LC is split, with a portion going to the MS for molecular weight and fragmentation data, and the remainder going to the NMR for detailed structural information. This online approach is highly efficient for the structural elucidation of natural products in complex extracts. dokumen.pub The structures of this compound and related alkaloids have been determined through comprehensive spectroscopic analyses, including 1D and 2D NMR, in conjunction with mass spectrometry (EI-MS and ESI-MS). researchgate.netnih.govacs.orgscispace.com

Spectrophotometric and Fluorometric Methods in Quantitative Determination

Spectrophotometric and fluorometric methods are fundamental analytical techniques for the quantitative determination of various compounds, including acridone alkaloids like this compound. These methods are prized for their sensitivity, reliability, and applicability in high-throughput screening.

Spectrophotometry measures the absorption of light by a chemical substance at a specific wavelength. upi.edu For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. upi.edu The process involves creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net

Fluorometry, or fluorescence spectroscopy, is another powerful technique that measures the fluorescence emitted by a compound. When a molecule absorbs light, it moves to an excited electronic state. In fluorescence, it returns to the ground state by emitting a photon. This emission occurs at a longer wavelength than the excitation wavelength. The intensity of this emitted light is typically proportional to the concentration of the fluorophore, making it a highly sensitive method for quantitative analysis. Acridone alkaloids are known to be fluorescent, which makes fluorometry a particularly suitable analytical approach. researchgate.net

In modern analytical chemistry, these detection principles are most powerfully applied when coupled with separation techniques, primarily High-Performance Liquid Chromatography (HPLC). HPLC separates components of a mixture, and a subsequent UV-Vis or fluorescence detector quantifies the individual compounds as they elute from the chromatographic column. sci-hub.se HPLC methods with UV detection are widely used for the analysis of citrus alkaloids. nist.govmdpi.com The selection of the mobile phase, column type (like C18), and flow rate are optimized to achieve good separation, and detection is performed at a wavelength where the analyte shows strong absorbance. japsonline.comchromatographyonline.com Fluorescence detectors offer enhanced sensitivity and selectivity for naturally fluorescent compounds like this compound, as fewer compounds fluoresce compared to those that absorb UV light. researchgate.net

The validation of these analytical methods is critical and performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). particle.dkich.org Key validation parameters ensure the method is fit for its intended purpose. ujpronline.comlabmanager.comadryan.com

Table 1: Typical Validation Parameters for HPLC-Based Quantification of Alkaloids

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. The analyte peak is well-resolved from other peaks (impurities, matrix components). ich.org
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. ijpsonline.com
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable precision and accuracy. Derived from linearity studies and depends on the specific application. ich.org
Accuracy The closeness of test results to the true value, often assessed through recovery studies. Percent recovery is typically expected to be within 98-102%. ijpsonline.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV), which should be below a certain threshold (e.g., <2%). japsonline.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often calculated based on the signal-to-noise ratio (e.g., 3:1). researchgate.net

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Often calculated based on the signal-to-noise ratio (e.g., 10:1). researchgate.net |

Development of Advanced Analytical Platforms and Biosensors for this compound Detection

The demand for rapid, highly sensitive, and selective detection of bioactive compounds has driven the development of advanced analytical platforms and biosensors. While specific biosensors for this compound are not yet widely reported in the literature, the underlying technologies and research on related acridone compounds indicate a strong potential for their creation.

An analytical biosensor is a device that integrates a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of a target analyte. researchgate.net These devices offer advantages like high specificity, rapid response times, and potential for miniaturization and portability. researchgate.net

Electrochemical biosensors are a prominent class of these devices. researchgate.net They function by detecting changes in electrical properties (such as current, potential, or impedance) resulting from the interaction between the biorecognition element and the analyte. orientjchem.org The biorecognition layer is crucial for selectivity. For a compound like this compound, potential biorecognition elements could include enzymes, antibodies, or, notably, nucleic acids (DNA).

Research has extensively documented the development of electrochemical DNA biosensors for detecting interactions with various pharmaceutical compounds, including acridine (B1665455) derivatives. nih.gov Acridine compounds are known to intercalate into DNA, a process that alters the DNA's structure and electrochemical properties. This change can be detected by the biosensor's transducer, providing a signal for the presence and concentration of the acridine compound. nih.govmdpi.com

Furthermore, acridone derivatives have been explicitly used in the construction of biosensors. For instance, N-alkylacridone derivatives have been employed as part of a copolymer on a platinum electrode to create a laccase biosensor for quantifying phenolic compounds. orientjchem.org The inherent electrochemical and fluorescent properties of the acridone structure make it a valuable component in sensor design. researchgate.net Given that this compound belongs to the acridone alkaloid family, these established principles form a strong foundation for the future development of biosensors specifically targeting it.

Advanced analytical platforms could also involve coupling highly efficient separation techniques, like Ultra-High-Performance Liquid Chromatography (UPLC), with high-resolution mass spectrometry (MS), such as Quadrupole Time-of-Flight (QTOF-MS/MS). researchgate.net These hyphenated techniques provide unparalleled sensitivity and specificity, allowing for the confident identification and quantification of compounds like this compound in highly complex mixtures, such as raw plant extracts or biological fluids. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
5-hydroxynoracronycine
Acetonitrile
Acridone
Catechol
This compound
Curcumin
Drospirenone
Ethanol
Ethinyl estradiol
Laccase
Methanol
N-alkylacridone

Computational and Theoretical Chemistry Studies of Citracridone I

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of how ligands interact with their biological targets over time. mdpi.commdpi.com

A 2024 study incorporated molecular docking and molecular dynamics simulations to investigate the potential of citracridone I as an anti-inflammatory agent. researchgate.net This research explored the interactions between this compound and its target protein, providing insights into the stability of the ligand-protein complex and the key residues involved in binding. The use of MD simulations in this context helps to refine the static picture provided by molecular docking, offering a more realistic representation of the binding event. nih.govtbzmed.ac.ir

The following table outlines the key insights that can be gained from MD simulations of this compound in complex with a biological target:

Simulation Parameter/AnalysisInformation Gained
Root Mean Square Deviation (RMSD) Measures the stability of the protein and ligand over the simulation time. A stable RMSD suggests a well-equilibrated system.
Root Mean Square Fluctuation (RMSF) Identifies the flexibility of different regions of the protein, highlighting which residues are more mobile upon ligand binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.
Binding Free Energy Calculations Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

While specific QSAR studies focusing exclusively on this compound are limited, research on related acridone (B373769) derivatives provides a strong basis for the development of such models. A study on novel tetracyclic acridone derivatives involved the development of QSAR models to understand the structural requirements for their anticancer activity. nih.gov These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the observed biological activity.

For a series of this compound analogs, a QSAR model could be developed to predict their activity against a specific biological target. The general steps for developing such a model are outlined below:

StepDescription
1. Data Set Collection A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.
2. Descriptor Calculation A wide range of molecular descriptors (e.g., topological, electronic, quantum-chemical) are calculated for each molecule in the data set.
3. Model Building Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model.
4. Model Validation The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability.

In silico screening, particularly through molecular docking, is a powerful technique for identifying potential lead compounds from large chemical libraries. nih.govmdpi.comscienceopen.comscholarsresearchlibrary.comdiva-portal.org A 2024 study utilized molecular docking to investigate this compound as a potential inhibitor of human protein tyrosine kinase (PTK6) and human androgen receptor (HAR), both of which are implicated in cancer. researchgate.net The study reported significant binding affinities of this compound for these targets, suggesting its potential as an anticancer agent. researchgate.net

Virtual screening can also be used to design novel this compound derivatives with improved biological activity. By understanding the key interactions from docking and MD simulation studies, new functional groups can be added to the this compound scaffold to enhance its binding affinity and selectivity for a particular target. This iterative process of design, virtual screening, and experimental validation is a cornerstone of modern drug discovery. youtube.com

Cheminformatics and Data Mining Approaches for this compound Research

Cheminformatics and data mining are integral computational disciplines in modern drug discovery and natural product research. nih.govnih.gov These approaches utilize computational tools to analyze large datasets of chemical information, enabling the prediction of biological activities, the identification of novel drug candidates, and the elucidation of structure-activity relationships. nih.govnih.gov For a natural product like this compound, these in silico methods offer a powerful means to explore its therapeutic potential and guide further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to correlate the chemical structure of a compound with its biological activity. scbdd.com In the context of this compound, QSAR studies could be instrumental in understanding how structural modifications to its acridone scaffold might influence its biological effects. While specific QSAR studies focused exclusively on this compound are not extensively documented, research on related acridone derivatives provides a framework for how such analyses could be applied. For instance, QSAR models have been developed for other acridone analogs to elucidate the structural requirements for their cytotoxic and antiviral activities. hkbpublications.comnih.govscialert.net These studies typically involve the calculation of various molecular descriptors for a series of related compounds and then using statistical methods to build a predictive model.

For this compound, a hypothetical QSAR study would involve synthesizing or computationally generating a library of its derivatives with variations at different positions of the molecule. For each of these analogs, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Table 1: Examples of Molecular Descriptors Potentially Applicable to this compound in QSAR Studies

Descriptor Class Specific Descriptor Example Potential Relevance to Biological Activity
Topological Descriptors Wiener Index Describes molecular branching and size.
Balaban J Index Relates to the topological shape of the molecule.
Electronic Descriptors Dipole Moment Influences interactions with polar biological targets.
HOMO/LUMO Energies Relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Physicochemical Descriptors LogP (Octanol-Water Partition Coefficient) Indicates the lipophilicity of the molecule, affecting its membrane permeability.
Molar Refractivity Relates to the volume of the molecule and its polarizability.
3D Descriptors Solvent Accessible Surface Area Describes the surface area of the molecule available for interaction with a solvent or receptor.

Once these descriptors are calculated for a series of this compound analogs with known biological activities (e.g., cytotoxicity against a cancer cell line), a mathematical model can be constructed to predict the activity of new, untested analogs.

Structure-based virtual screening, on the other hand, requires the 3D structure of the target protein. If a biological target for this compound is identified and its structure is known, molecular docking simulations can be performed. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This allows for the estimation of the binding affinity and the analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While extensive virtual screening campaigns specifically for this compound are not widely reported, molecular docking has been utilized to study the interaction of other natural acridone compounds with various protein targets. mdpi.com

The PubChem database is a valuable public resource that contains information on the chemical and physical properties of this compound, including several computed molecular descriptors that are essential for cheminformatics studies. nih.gov

Table 2: Computed Molecular Descriptors for this compound from PubChem

Property Value
Molecular Formula C₂₀H₁₉NO₅
Molecular Weight 353.4 g/mol
XLogP3 3.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 1
Exact Mass 353.126323 g/mol
Topological Polar Surface Area 89.9 Ų
Heavy Atom Count 26
Complexity 605

Data sourced from PubChem CID 5487591. nih.gov

In addition to these descriptors, computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. digitalchemistry.ai These predictions are crucial in the early stages of drug discovery to assess the druglikeness of a compound.

Table 3: Predicted ADMET Properties for this compound (Illustrative Examples)

ADMET Property Predicted Value/Classification Potential Implication
Human Intestinal Absorption High Good potential for oral bioavailability.
Blood-Brain Barrier Permeation Low Less likely to cause central nervous system side effects.
CYP450 2D6 Inhibition Inhibitor Potential for drug-drug interactions.
Ames Mutagenicity Non-mutagenic Lower concern for carcinogenicity.
Hepatotoxicity Low risk Reduced likelihood of causing liver damage.

Note: These are illustrative examples of predicted properties and would need to be confirmed by dedicated ADMET prediction software and experimental validation.

The application of cheminformatics and data mining approaches to the study of this compound holds significant promise for accelerating the exploration of its therapeutic potential. These computational methods can provide valuable insights into its structure-activity relationships, help identify potential biological targets, and predict its druglikeness, thereby guiding future research efforts in a more targeted and efficient manner.

Future Directions and Emerging Research Avenues for Citracridone I

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

To achieve a holistic understanding of citracridone I's biological effects, future mechanistic studies will necessitate the integration of multiple high-throughput "omics" technologies. nih.gov This systems biology approach can provide an unbiased, comprehensive view of the molecular changes induced by the compound within a biological system, moving beyond single-target hypotheses. nih.govmdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can map the intricate network of interactions that connect the introduction of this compound to its ultimate phenotypic effects. researchgate.net

Genomics and Transcriptomics: These approaches can identify genetic predispositions that influence sensitivity to this compound and reveal global changes in gene expression upon treatment. For instance, RNA-sequencing can pinpoint entire pathways that are upregulated or downregulated, offering clues to the compound's mechanism of action. mdpi.com

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify direct protein targets of this compound, as well as downstream changes in protein expression and post-translational modifications. researchgate.net This is crucial for validating targets and understanding how the compound alters cellular signaling and function.

Metabolomics: This technology provides a snapshot of the metabolic state of a system by quantifying endogenous small molecules. nih.gov Metabolomic profiling can reveal how this compound perturbs specific metabolic pathways, which can be both a mechanism of action and a source of potential biomarkers. nih.govresearchgate.net

The true power of this approach lies in the integration of these data layers. nih.gov For example, an observed change in a metabolic pathway (metabolomics) can be correlated with altered expression of the relevant enzymes (proteomics) and the genes that code for them (transcriptomics), creating a robust, evidence-based model of the compound's activity. epa.gov

Omics Technology Application to this compound Research Potential Insights
Genomics Analysis of genetic variations in cell lines or populations.Identification of genes that confer sensitivity or resistance to this compound.
Transcriptomics Profiling of global mRNA expression in cells treated with this compound.Revelation of signaling pathways and cellular processes modulated by the compound.
Proteomics Identification of protein binding partners and changes in protein expression/modification.Discovery of direct molecular targets and downstream effector proteins.
Metabolomics Quantification of changes in endogenous metabolite levels post-treatment.Elucidation of effects on specific metabolic pathways and cellular energy status.

Application of Advanced Synthetic Biology and Genetic Engineering for Sustainable Production

The reliance on extraction from natural sources, such as Citrus plants, presents challenges for the large-scale supply of this compound, including low yields and environmental variability. hmdb.ca Advanced synthetic biology and genetic engineering offer a transformative solution for sustainable and scalable production. nih.govresearchgate.netlongdom.org This involves engineering microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae (yeast), to function as cellular factories for the compound. dtu.dknih.gov

The process begins with the identification and characterization of the complete biosynthetic pathway for this compound from its native producer. This involves identifying all the necessary enzymes, such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), and tailoring them for expression in a microbial chassis. nih.govmanchester.ac.uk Pathway engineering can then be used to optimize the flow of metabolic precursors towards the final product, enhancing yield. nih.gov

Key strategies in this field include:

Heterologous Expression: Transferring the entire biosynthetic gene cluster for this compound into a robust, fast-growing microorganism. biorxiv.org

Metabolic Engineering: Modifying the host's native metabolism to increase the pool of precursor molecules needed for this compound synthesis. stanford.edu

Enzyme Engineering: Altering the biosynthetic enzymes themselves to improve their efficiency, substrate specificity, or stability. nih.gov

These approaches not only promise a stable and environmentally friendly supply of this compound but also open the door to producing novel, "unnatural" analogs by manipulating the biosynthetic pathway, a process known as combinatorial biosynthesis. nih.govmanchester.ac.uk

Strategy Description Goal for this compound Production
Pathway Elucidation Identifying and characterizing the genes and enzymes responsible for this compound synthesis in the native organism.To obtain the genetic blueprint for reconstruction in a microbial host.
Host Engineering Genetically modifying a microbial host (E. coli, yeast) to express the biosynthetic pathway.To create a self-contained "cell factory" for this compound.
Fermentation Optimization Fine-tuning growth conditions (e.g., media, temperature) to maximize production from the engineered microbes.To achieve high-titer, scalable, and cost-effective production.
Combinatorial Biosynthesis Introducing engineered enzymes or feeding precursor analogs to the system.To generate novel derivatives of this compound with potentially improved properties.

Development of Novel Analytical Probes and Imaging Agents based on this compound

The intrinsic chemical structure of this compound, particularly its acridone (B373769) core, suggests potential for development as a fluorescent tool. hmdb.ca Acridone-based molecules are known for their photophysical properties, which can be harnessed to create novel analytical probes and imaging agents. sigmaaldrich.com Future research could focus on characterizing and enhancing these properties to visualize biological processes at the subcellular level.

By modifying the this compound scaffold, it may be possible to develop:

Fluorescent Probes: These molecules could be used to track the uptake and distribution of this compound within living cells, providing critical information about its cellular targets. mdpi.com The development of such probes would be instrumental in mechanistic studies.

Target-Specific Imaging Agents: If a specific protein target of this compound is identified, the compound could be derivatized into a high-affinity imaging agent. nih.govnih.gov For example, conjugating it to a fluorophore with optimized properties or a radionuclide could enable its use in advanced imaging modalities. nih.gov

The design of these probes would involve synthetic chemistry to introduce functionalities that enhance fluorescence quantum yield, shift emission wavelengths to avoid cellular autofluorescence, or attach linkers for conjugation to other molecules without disrupting biological activity. nih.gov

Structural Modification Purpose Desired Outcome
Addition of Electron-Donating/Withdrawing Groups To tune the electronic properties of the acridone core.To shift fluorescence emission to longer wavelengths (e.g., red or near-infrared) for deeper tissue penetration and lower autofluorescence.
Introduction of a Reactive Moiety (e.g., alkyne, azide) To enable "click chemistry" conjugation.To easily attach other functional units, such as targeting ligands or solubilizing groups. nih.gov
Attachment of Specific Targeting Ligands To direct the probe to a particular cell type or protein.To create a highly specific imaging agent for a disease biomarker.

Exploration of New Mechanistic Paradigms beyond Current Understanding

Future research should remain open to discovering novel mechanisms of action for this compound that fall outside of established paradigms. Natural products often possess multifaceted activities, and their effects can be subtle and complex. actascientific.com Instead of focusing solely on a single high-affinity target, investigations could explore whether this compound acts by modulating:

Protein-Protein Interactions: Many cellular processes are controlled by complex networks of interacting proteins. This compound could function by stabilizing or disrupting these interactions, a mechanism that is increasingly recognized as a valid therapeutic strategy.

Allosteric Regulation: The compound might bind to a site on a protein that is distinct from the active site, inducing a conformational change that alters the protein's function.

Cellular Condensates: Research into liquid-liquid phase separation has revealed the importance of membrane-less organelles or "condensates" in cellular organization. This compound could potentially influence the formation or dissolution of these structures.

Multi-Target Effects: The biological activity of this compound may not stem from its effect on a single target but from the synergistic engagement of multiple, lower-affinity targets. mdpi.com Network pharmacology and systems biology approaches would be essential to deconstruct such complex mechanisms.

Testing these unconventional hypotheses will require innovative experimental designs, combining biophysical techniques, advanced microscopy, and computational modeling to capture the dynamic and complex nature of the compound's interactions with the cellular machinery.

Collaborative and Interdisciplinary Research Frameworks for Comprehensive Studies of this compound

The comprehensive investigation of a natural product like this compound, from initial discovery to potential application, is a multifaceted endeavor that exceeds the capabilities of any single research discipline. frontiersin.orgnih.gov A successful research program will depend on the establishment of collaborative and interdisciplinary frameworks that bring together experts from diverse fields. easychair.org

Such a framework would foster synergy between:

Natural Product Chemists: For isolation, structure elucidation, and synthesis of derivatives.

Computational Biologists: For molecular modeling, target prediction, and analysis of multi-omics data.

Biochemists and Molecular Biologists: For in vitro assays, target validation, and mechanistic studies.

Pharmacologists: To evaluate the compound's effects in cellular and animal models.

Synthetic Biologists: For the development of sustainable production platforms.

Discipline Role in this compound Research Key Contributions
Chemistry Synthesis, purification, and structural modification.Provides pure compound, creates derivatives for structure-activity relationship studies and imaging probes.
Biology In vitro and in vivo testing, mechanistic studies.Determines biological activity, identifies molecular targets, and validates mechanisms.
Computational Science Data analysis, predictive modeling.Analyzes large 'omics' datasets, predicts potential targets, and models drug-target interactions.
Bioengineering Synthetic biology, metabolic engineering.Develops and optimizes sustainable microbial production systems.

Q & A

Q. How is citracridone I isolated and structurally characterized from plant sources?

this compound is typically isolated via column chromatography using dichloromethane-soluble fractions of plant extracts (e.g., Citrus sinensis roots). Structural elucidation employs spectroscopic methods: UV, EI-MS, 1D/2D NMR (e.g., 1^1H-NMR, 13^13C-NMR, HSQC, HMBC), and comparison with literature data. For example, DEPT-135 and 13^13C NMR spectra (125 MHz, CDCl3_3) confirm its acridone alkaloid framework .

Q. What in vitro models are used to assess this compound’s cytotoxic activity?

Cytotoxicity is evaluated using the MTT assay on human cancer cell lines such as HepG2 (liver adenocarcinoma) and MCF-7 (breast adenocarcinoma). IC50_{50} values (e.g., 11.4 µM for MCF-7) quantify potency. Combination studies with cisplatin involve pre-incubation (30-minute lag time) to assess synergistic or antagonistic effects .

Q. What biological activities are attributed to this compound?

this compound exhibits cytotoxic, antioxidant, anti-inflammatory, and antidiabetic activities. It reduces lipid peroxidation (e.g., malondialdehyde, MDA) in cardiac tissues and modulates oxidative stress markers in cisplatin-induced toxicity models .

Advanced Research Questions

Q. How does this compound interact with CDK9, and what are the implications for anticancer research?

Molecular docking studies (Glide program) reveal this compound binds to CDK9, a kinase regulating RNA synthesis in cancer proliferation. CDK9 inhibition reduces cyclin B1 and MYC proto-oncogene levels, suggesting a mechanism for its cytotoxic effects. This interaction positions this compound as a candidate for targeting transcription-dependent cancers .

Q. What methodological considerations resolve contradictions in this compound’s pro-oxidant vs. antioxidant effects?

At high doses (100 mg/kg), this compound elevates renal MDA (pro-oxidant), while lower doses reduce oxidative stress. Dose-response profiling and tissue-specific assays (e.g., renal vs. cardiac MDA levels) are critical. Statistical rigor (one-way ANOVA, Tukey post hoc test) ensures reproducibility .

Q. How should experimental designs optimize this compound’s synergy with cisplatin?

Synergy is cell line-dependent: this compound potentiates cisplatin’s effect in HepG2 (42% → 38% viability) but not MCF-7. Experimental variables include incubation timing, IC50_{50} ratios, and lag phases. Combinatorial indices (e.g., Chou-Talalay method) quantify interactions .

Q. What challenges arise in translating this compound’s in vitro activity to in vivo models?

Bioavailability, dose-limiting toxicity (e.g., renal pro-oxidant effects at 100 mg/kg), and tissue-specific pharmacokinetics complicate translation. In vivo studies must monitor serum creatinine, blood urea nitrogen (BUN), and creatine kinase-MB (CK-MB) to assess safety .

Q. How is lipid peroxidation measured to evaluate this compound’s cardioprotective effects?

Cardiac MDA levels are quantified via thiobarbituric acid-reactive substances (TBARS) assay in cisplatin-treated rats. This compound’s efficacy is dose-dependent, with significant reductions at 50 mg/kg but not 100 mg/kg .

Methodological Guidelines

Q. What statistical frameworks validate this compound’s in vivo toxicity data?

Data are analyzed using one-way ANOVA with Tukey’s post hoc test. Parameters include serum urea (p<0.05 significance), creatinine, and CK-MB. Sample sizes (N=3) ensure reproducibility, though larger cohorts are recommended for clinical relevance .

Q. How are molecular docking studies designed to explore this compound’s targets?

Docking simulations (e.g., Glide software) use CDK9’s crystal structure (PDB ID). Binding affinities (docking scores) and interaction profiles (hydrogen bonds, hydrophobic contacts) prioritize targets. Validation via siRNA knockdown or enzymatic assays strengthens mechanistic claims .

Data Contradictions and Resolution

Q. Why does this compound show divergent effects in HepG2 vs. MCF-7 cells?

Cell line-specific genetic profiles (e.g., MYC overexpression in MCF-7) may alter drug response. Transcriptomic profiling and CDK9 activity assays (e.g., RNA synthesis inhibition) can clarify mechanisms .

Q. How can researchers address this compound’s dual role in oxidative stress?

Comprehensive redox profiling (e.g., glutathione levels, SOD activity) across tissues and doses is essential. High-throughput screening (e.g., ROS probes) identifies thresholds for pro-/antioxidant switching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.